Pyrrolo[3,2-B]pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,2-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused bicyclic structure, which includes a pyrrole ring and a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,2-B]pyrrolizine typically involves multicomponent reactions. One common method is the reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, catalyzed by iron (III) perchlorate, leading to the formation of 1,2,4,5-tetraarylpyrrolo[3,2-B]pyrroles . Another approach involves the cyclization of acyclic precursors, which can be achieved through various cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free strategies and solid-phase synthesis techniques can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,2-B]pyrrolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and conjugated double bonds within the compound’s structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Pyrrolo[3,2-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of Pyrrolo[3,2-B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors, binding to the active sites of kinases and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
Pyrrolo[3,4-C]pyridine: Known for its biological activity, particularly in reducing blood glucose levels.
Pyrrolo[3,2-B]quinoxaline:
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: Pyrrolo[3,2-B]pyrrolizine stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
440359-04-6 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
pyrrolo[3,2-b]pyrrolizine |
InChI |
InChI=1S/C9H6N2/c1-2-8-6-7-3-4-10-9(7)11(8)5-1/h1-6H |
InChI Key |
GQOCYIPXLJEFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C3C2=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.